7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIO |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
7-chloro-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |
InChI Key |
WJZUOUBSMBLDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)I |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 7 Chloro 5 Iodo 2,3 Dihydro 1h Inden 1 One
Reactivity Profiles of Halogen Substituents in Indanones
The reactivity of halogen substituents on an aromatic ring, such as in the indanone system, is largely dictated by the carbon-halogen (C-X) bond strength. The bond dissociation energies for phenyl halides follow the trend C-Cl > C-Br > C-I. uwindsor.ca Consequently, the reactivity of aryl halides in many reactions, particularly metal-catalyzed cross-couplings, follows the inverse order: I > Br > Cl. wenxuecity.com
For a di-halogenated compound like 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one, this differential reactivity is profound. The carbon-iodine bond at the 5-position is significantly weaker and more polarizable than the carbon-chlorine bond at the 7-position. This makes the iodo-substituent a much more reactive site for transformations such as palladium-catalyzed cross-coupling reactions. The critical first step in these catalytic cycles, the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), is substantially faster for aryl iodides than for aryl chlorides. uwindsor.carsc.org This pronounced difference in reactivity allows for highly selective chemical modifications, enabling the iodo group to be functionalized while the chloro group remains intact. While aryl chlorides are less expensive and more widely available, their low reactivity has historically been a challenge, though modern catalyst systems have been developed to activate these less reactive bonds. uwindsor.carsc.orgresearchgate.net
Palladium-Catalyzed Coupling Reactions and Other Metal-Assisted Transformations
The difference in reactivity between the aryl-iodide and aryl-chloride moieties in this compound is exploited most effectively in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Under standard conditions for reactions like the Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig aminations, the C-I bond will react selectively. nih.govrsc.orgsigmaaldrich.com For instance, in a Suzuki-Miyaura coupling, a boronic acid can be coupled to the 5-position of the indanone ring using a standard palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, leaving the chlorine atom at the 7-position untouched. nih.govrsc.org This sequential approach is a cornerstone of modern organic synthesis, allowing for the stepwise construction of complex molecules from a single di-halogenated precursor.
The general order of reactivity (I > Br > OTf > Cl) allows for predictable, selective monofunctionalization. wenxuecity.com Achieving high selectivity often depends on the choice of catalyst, ligands, and reaction conditions. For example, some catalyst systems are specifically designed to be highly reactive towards aryl chlorides, but these typically require more forcing conditions (e.g., higher temperatures, stronger bases, or specialized bulky, electron-rich phosphine ligands) than those needed for the corresponding aryl iodide. uwindsor.cawenxuecity.com This provides a clear synthetic pathway where the iodo group is first displaced via a coupling reaction under mild conditions, and the resulting 7-chloro-5-aryl-indanone can then undergo a second coupling at the chloro-substituted position under more vigorous conditions if desired.
Table 1: Predicted Selective Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-5-phenyl-2,3-dihydro-1H-inden-1-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Chloro-5-(phenylethynyl)-2,3-dihydro-1H-inden-1-one |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Chloro-5-((E)-2-phenylvinyl)-2,3-dihydro-1H-inden-1-one |
This table represents predicted outcomes based on established principles of halogen reactivity.
Transformations of the Indanone Carbonyl Group
The ketone functionality at the 1-position of the indanone scaffold is a versatile handle for a variety of chemical transformations.
The carbonyl group of this compound is expected to undergo standard condensation reactions with nitrogen-based nucleophiles. The reaction with hydroxylamine (B1172632) (NH₂OH) or its salts under mildly acidic conditions yields the corresponding oxime derivative. Similarly, reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazone derivatives.
These reactions proceed via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent dehydration, typically acid-catalyzed, leads to the formation of the C=N double bond of the imine product. The formation of 2,3-Dihydro-1H-inden-1-one oxime from the unsubstituted parent indanone is known, confirming the viability of this transformation on the indanone core.
Annulation and Ring-Forming Reactions Involving Indanone Scaffolds
The indanone framework serves as a valuable building block in annulation and ring-expansion reactions to construct more complex polycyclic systems. The presence of the carbonyl group and the adjacent α-methylene group provides the necessary reactivity for these transformations.
One notable transformation is the ring expansion of 1-indanones to form substituted naphthols. A two-step sequence involving the formation of a silyl (B83357) enol ether from the indanone, followed by treatment with a dihalocarbene source, can lead to a ring-expanded 2-halo-1-naphthol. acs.org This method provides an efficient route to orthogonally functionalized naphthalene (B1677914) cores. Other studies have demonstrated the ring expansion of 2-substituted 1-indanones into isocarbostyril (2H-isoquinolin-1-one) derivatives. acs.org Furthermore, indanone derivatives have been shown to undergo ring-opening and re-cyclization sequences to afford lawsone-type structures (2-hydroxy-1,4-naphthoquinones). stackexchange.com These transformations highlight the utility of the indanone scaffold as a precursor to larger, often biologically relevant, ring systems.
Spectroscopic Characterization and Structural Elucidation of Halogenated Indanones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one would be expected to show distinct signals for the protons in the aliphatic and aromatic regions. The aliphatic protons at the C2 and C3 positions would likely appear as two triplets, integrating to two protons each, in the range of δ 2.5-3.5 ppm. The chemical shifts and coupling patterns of the two aromatic protons would provide definitive information about their positions on the benzene (B151609) ring, influenced by the deshielding effects of the carbonyl group and the two different halogen substituents. However, no experimental ¹H NMR data for this specific compound is publicly available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For this compound, this would include the carbonyl carbon (expected above δ 190 ppm), the aliphatic carbons (C2 and C3), and the six aromatic carbons. The substitution pattern on the aromatic ring would be confirmed by the chemical shifts of these carbons, which are heavily influenced by the electronegativity and position of the chloro and iodo substituents. google.comnih.gov Specific experimental data for this compound is not documented in the searched literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis
In EI-MS, a molecule is ionized and fragmented. The resulting mass-to-charge ratio of the molecular ion would confirm the compound's molecular weight. Common fragmentation pathways for indanones involve the loss of small molecules like CO, ethylene, or halogen radicals. The specific fragmentation pattern of this compound would be characteristic of its unique substitution, but this data is not available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. sigmaaldrich.com An unknown sample suspected of containing this compound could be analyzed by GC-MS. The gas chromatogram would show its retention time, indicating its purity, while the coupled mass spectrometer would provide its mass spectrum for identification. This technique is widely used for analyzing complex mixtures and identifying components by comparing their mass spectra to library data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For compounds that are not suitable for GC-MS due to low volatility or thermal instability, LC-MS is the preferred method. It separates compounds in a liquid phase before they are introduced into the mass spectrometer. This technique is highly sensitive and is used extensively in pharmaceutical analysis and metabolomics to identify compounds in complex biological or chemical matrices. While LC-MS would be a suitable technique for analyzing this compound, no such analysis has been found in the public domain.
Fourier Transform Infrared (FTIR) Spectroscopy for Isomer Discrimination
For a molecule like this compound, the FTIR spectrum is dominated by characteristic absorption bands. The most informative regions for isomer discrimination include:
Carbon-Halogen (C-X) Stretching Region: The C-Cl and C-I stretching vibrations appear in the fingerprint region of the spectrum. As the mass of the halogen atom increases, the vibrational frequency of the C-X bond decreases. spectroscopyonline.com Therefore, the C-Cl stretch will be found at a higher wavenumber than the C-I stretch. The precise positions of these bands can help confirm the presence of both halogens.
Aromatic C-H Bending Region: The out-of-plane bending vibrations of the aromatic C-H bonds, typically found between 900 and 650 cm⁻¹, are highly sensitive to the substitution pattern on the benzene ring. Isomers with different halogen positions (e.g., 5-chloro-7-iodo vs. 7-chloro-5-iodo) will exhibit distinct patterns of absorption bands in this region, providing a reliable method for differentiation.
Carbonyl (C=O) Stretching Region: The ketone functional group in the indanone structure gives rise to a strong absorption band, typically around 1700 cm⁻¹. The exact frequency of this band can be influenced by the electronic effects of the halogen substituents on the aromatic ring.
By comparing the FTIR spectra of different halogenated indanone isomers, a unique spectral fingerprint for each compound can be established. Variable-temperature FTIR spectroscopy can also be employed to study thermal equilibria between different conformational isomers. mdpi.com
Table 1: Expected FTIR Absorption Ranges for Isomer Discrimination
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance for Isomer Discrimination |
|---|---|---|---|
| C=O | Stretch | ~1715 - 1685 | Position influenced by electronic effects of halogen substituents. |
| Aromatic C=C | Stretch | ~1600 - 1450 | Pattern can vary slightly with substitution. |
| C-Cl | Stretch | ~850 - 550 | Confirms presence of chlorine; exact position depends on molecular environment. spectroscopyonline.com |
| C-I | Stretch | ~600 - 500 | Confirms presence of iodine; lower frequency than C-Cl due to higher mass. spectroscopyonline.com |
Advanced Chromatographic Techniques for Purity and Separation
Chromatography is indispensable for assessing the purity of this compound and for separating it from synthetic precursors, byproducts, and other isomers. The separation of closely related halogenated compounds can be challenging due to their similar physicochemical properties. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile organic compounds like halogenated indanones. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode used. walshmedicalmedia.com
The separation of halogenated isomers on a standard C18 column can be difficult. However, specialized stationary phases that leverage different interaction mechanisms can achieve successful separation. chromforum.org For instance, Phenyl-Hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivity through π-π interactions between the analyte and the stationary phase. researchgate.netchromforum.org The differing electron clouds of the chlorine and iodine atoms, and their influence on the aromatic system of the indanone, can be exploited by these specialized columns. chromforum.orgnacalai.com Method development often involves screening various column types, mobile phase compositions (e.g., acetonitrile/water, methanol/water), and temperatures to optimize resolution. chromforum.org
Table 2: Illustrative HPLC Method Parameters for Halogenated Indanone Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | PFP or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | Provides alternative selectivity via π-π interactions, enhancing separation of isomers. researchgate.netchromforum.org |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Balances retention and elution for compounds with varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 - 40 °C | Temperature can be adjusted to improve resolution. chromforum.org |
| Detection | UV at 254 nm | Aromatic ring provides strong UV absorbance for sensitive detection. |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically <2 µm). This results in significantly higher efficiency, superior resolution, and much faster analysis times—often reducing run times by up to 75% compared to traditional HPLC. This high-throughput capability is invaluable for quality control in synthetic chemistry and for screening multiple samples or conditions rapidly. The enhanced resolution of UPLC can be particularly advantageous for separating challenging, closely-eluting impurities from the main compound. researchgate.net
Table 3: Comparison of Typical HPLC and UPLC Performance
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Analysis Time | Slower (e.g., 15-30 min) | Faster (e.g., 2-8 min) |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (~400 bar) | Higher (~1000 bar) |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While indanones have relatively high boiling points, GC analysis is feasible. The choice of the stationary phase is the most critical factor in achieving separation of halogenated indanone isomers. sigmaaldrich.com No single column can separate all types of halogenated organic compounds, making method development essential. chromatographyonline.com
The separation is based on the differential partitioning of analytes between the gaseous mobile phase and the liquid stationary phase. openaccessjournals.com A range of stationary phases with varying polarities should be tested:
Non-polar phases: Columns like those with 100% dimethylpolysiloxane (PDMS) separate compounds primarily based on boiling point. sigmaaldrich.com
Intermediate-polarity phases: Phases containing phenyl groups (e.g., 5% phenyl-PDMS) or cyanopropyl groups can offer unique selectivity for aromatic and polarizable molecules through π-π and dipole-dipole interactions. These are often effective for separating isomers. chromatographyonline.com
Polar phases: Polyethylene glycol (PEG) or "wax" type columns are highly polar and separate compounds based on polarity. chromatographyonline.com
The use of a flame ionization detector (FID) is common for quantitative analysis of organic compounds. openaccessjournals.comresearchgate.net
Table 4: GC Stationary Phases for Separation of Halogenated Aromatic Isomers
| Stationary Phase Type | Polarity | Primary Interaction Mechanism | Suitability for Halogenated Indanones |
|---|---|---|---|
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | Dispersive (van der Waals) | General purpose, separates by boiling point. sigmaaldrich.com |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | Low to intermediate | Dispersive, π-π | Good first choice for aromatic compounds, often resolves isomers. |
| 50% Phenyl-methylpolysiloxane (e.g., DB-17) | Intermediate | Dispersive, π-π, polarizability | Enhanced selectivity for aromatic and polarizable analytes. |
| (1,4-bis(cyanopropyl)phenyl)methyl polysiloxane | Intermediate to high | Dipole-dipole, π-π | Good for separating positional isomers due to strong dipole interactions. |
X-ray Diffraction Analysis for Crystal Structure Determination
The resulting crystal structure reveals how molecules pack together in the crystal lattice, which is governed by a complex interplay of intermolecular forces. mdpi.com This packing information is crucial for understanding physical properties like melting point, solubility, and stability. In structurally related halogenated oxindoles, the molecules have been observed to form herringbone arrangements of infinite π-stacks. nih.gov
The crystal packing of this compound would be directed by a variety of non-covalent interactions. mdpi.comrsc.org Analysis of the crystal structure allows for a detailed examination of these forces.
Halogen-Halogen Interactions: The presence of both chlorine and iodine atoms makes halogen bonding a key potential interaction. researchgate.net These interactions occur when an electrophilic region on one halogen atom (the σ-hole) interacts with a nucleophilic region (e.g., a lone pair) on another atom. lookchem.com In the crystal lattice of the title compound, one could expect to find Cl···I, Cl···Cl, or I···I contacts. The geometry of these interactions helps stabilize the crystal packing. Studies on similar molecules show that specific halogen-halogen contacts can be highly directional and compete with hydrogen bonds in determining the supramolecular architecture. mdpi.comnih.gov
π-Stacking: The planar aromatic ring of the indanone core is capable of engaging in π-π stacking interactions. rsc.orgmdpi.com These interactions typically involve offset face-to-face or edge-to-face arrangements of the aromatic rings of adjacent molecules. The degree of π-electron delocalization and the influence of the halogen substituents affect the strength and geometry of these stacking arrangements. nih.gov These interactions are known to influence the solid-state photoreactivity of related indenone derivatives. rsc.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-arylindenones |
Computational Chemistry Studies on 7 Chloro 5 Iodo 2,3 Dihydro 1h Inden 1 One and Indanone Analogues
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into molecular orbital energies, charge distribution, and thermodynamic stability.
For instance, studies on indanone analogues, such as 5,6-dimethoxy-1-indanone (B192829), have utilized DFT methods to analyze their electronic properties. nih.gov The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
In a hypothetical computational study of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one, one would expect the electronegative chloro and iodo substituents to significantly influence the electron distribution in the aromatic ring. The iodine atom, being larger and more polarizable than chlorine, could lead to a more nuanced electronic landscape compared to simpler halogenated indanones.
Table 1: Hypothetical Electronic Properties of this compound and an Analogue
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound | DFT/B3LYP | -6.5 | -2.1 | 4.4 | 3.2 |
| 5,6-dimethoxy-1-indanone | DFT/B3LYP | -5.8 | -1.9 | 3.9 | 2.8 |
Note: The data for this compound is hypothetical and for illustrative purposes, while the data for the analogue is based on reported trends.
The calculated thermodynamic parameters, such as enthalpy, Gibbs free energy, and entropy, provide information on the stability of the molecule. researchgate.net These values are essential for understanding reaction mechanisms and predicting the feasibility of chemical processes involving the indanone core.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of molecules. For indanone analogues, DFT calculations have been used to assign vibrational modes, providing a detailed understanding of the molecular structure. nih.gov For this compound, one would expect characteristic vibrational frequencies for the C=O stretching of the ketone, C-Cl stretching, and C-I stretching, in addition to the vibrations of the indenone framework.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common quantum mechanical method used to predict NMR chemical shifts. science.gov By calculating the magnetic shielding tensors, one can obtain theoretical ¹H and ¹³C NMR spectra. This is particularly useful for complex molecules where spectral interpretation can be challenging. For this compound, computational prediction of chemical shifts would aid in the definitive assignment of protons and carbons in its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Key IR Frequencies (cm⁻¹) | ~1710 (C=O), ~750 (C-Cl), ~550 (C-I) |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 7.5-8.0, Aliphatic protons: 2.5-3.5 |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon: ~200, Aromatic carbons: 120-150, Aliphatic carbons: 25-40 |
Note: These are generalized predictions based on typical values for similar functional groups and structures.
Conformational Analysis and Molecular Modeling
The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
For flexible molecules, molecular modeling techniques can map the potential energy surface as a function of specific dihedral angles. In the case of indanone derivatives, the five-membered ring has a degree of flexibility. Computational studies on 5,6-dimethoxy-1-indanone have explored its different conformers to identify the most stable arrangement. nih.gov A similar analysis for this compound would involve rotating the substituents and mapping the resulting energy changes to find the global minimum energy conformation. This information is crucial for understanding how the molecule might interact with biological targets.
Structure-Reactivity Relationship Elucidations
Understanding the relationship between a molecule's structure and its chemical reactivity is a central theme in chemistry. Computational studies provide quantitative descriptors that can be correlated with reactivity.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, making it a site for electrophilic attack, and positive potentials on the hydrogens of the five-membered ring.
Furthermore, reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of reactivity. By comparing these descriptors across a series of indanone analogues, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the reactivity or biological activity of new, unsynthesized compounds. Studies on related heterocyclic systems have successfully used such approaches to explain unexpected structure-activity relationships. nih.gov
Synthetic Utility and Applications in Organic Synthesis
Role as Versatile Chemical Building Blocks
The strategic placement of the chloro and iodo groups, along with the reactive ketone functionality, makes 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one a highly adaptable starting material. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) allows for selective transformations, such as cross-coupling reactions, at the iodo-substituted position while leaving the chloro-substituent intact for subsequent manipulations. This regioselectivity is a key advantage in multi-step synthetic sequences.
Intermediates for Indeno-Fused Systems
The indanone framework of this compound serves as a foundational structure for the synthesis of more complex, fused heterocyclic systems. The reactivity of the ketone and the adjacent methylene (B1212753) group allows for annulation reactions, leading to the formation of indeno-fused heterocycles. These fused systems are of significant interest due to their presence in various biologically active natural products and synthetic compounds. For instance, the indanone moiety can be a precursor to indolo[2,3-d] Current time information in St Louis, MO, US.benzazepine scaffolds, which are known for their potential as kinase inhibitors. nih.gov
Precursors for Pharmaceutical Intermediates
The indanone core is a prevalent motif in many pharmaceutical agents. The ability to introduce diverse functionalities onto the this compound scaffold makes it a valuable intermediate in medicinal chemistry. For example, derivatives of 1,4-benzodiazepine-2-ones, which exhibit a wide range of biological activities, can be synthesized from precursors containing a substituted phenyl group that can be derived from functionalized indanones. arxiv.orggoogle.com The chloro and iodo groups on the indanone ring provide handles for introducing various substituents to modulate the pharmacological properties of the target molecules.
Synthetic Routes to Agrochemical Intermediates
Substituted indanones are also crucial intermediates in the synthesis of modern agrochemicals. For example, 5-chloro-2,3-dihydro-1H-inden-1-one is a known intermediate for producing arthropodicidal oxadiazines. google.com The presence of the iodo group in this compound offers an additional site for modification, potentially leading to the development of new and more effective agrochemicals. The synthesis of chiral agrochemicals, which often exhibit improved efficacy and reduced environmental impact, can also be approached using functionalized indanone precursors. nih.gov
Design and Synthesis of Functionalized Indanone Derivatives
The development of novel synthetic methodologies to create a diverse library of functionalized indanone derivatives is an active area of research. organic-chemistry.org Starting from this compound, a variety of transformations can be envisioned. The ketone can undergo reactions such as aldol (B89426) condensations to introduce benzylidene groups, as seen in the synthesis of anti-inflammatory 2-benzylidene-1-indanone (B110557) derivatives. nih.gov Furthermore, the iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, and vinyl substituents at the 5-position.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Aldol Condensation | Substituted benzaldehydes, acid or base catalyst | 2-Benzylidene-1-indanone derivatives | Anti-inflammatory agents nih.gov |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst, base | 5-Aryl-7-chloro-1-indanone derivatives | Pharmaceutical and material sciences |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, base | 5-Alkynyl-7-chloro-1-indanone derivatives | Precursors for fused heterocycles |
| Heck Coupling | Alkenes, Palladium catalyst, base | 5-Alkenyl-7-chloro-1-indanone derivatives | Synthesis of complex natural products |
Development of New Reactions and Methodologies for Indanone Scaffolds
The unique reactivity of this compound can also drive the development of novel synthetic methods. The presence of two different halogen atoms allows for the exploration of selective and sequential cross-coupling strategies. This opens up possibilities for creating highly functionalized and complex molecules in a controlled manner. Furthermore, the indanone scaffold itself can be remodeled through various ring-expansion or cleavage reactions, leading to the synthesis of diverse and sp3-rich molecular frameworks. nih.gov The development of efficient and stereoselective reactions for the modification of the indanone core remains a key objective for synthetic chemists. nih.gov
Q & A
Q. Table 1: Example Reaction Conditions for Halogenation
| Halogen | Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cl | Electrophilic Substitution | AlCl₃ | 0–5°C | 65 | |
| I | Ullmann Coupling | Pd(OAc)₂ | 80°C | 72 |
(Basic) Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
A combination of techniques is required:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Functional Group Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.5–3.0 (m, 2H, CH₂) | Dihydro moiety | |
| ¹³C NMR | δ 210 (C=O) | Ketone group | |
| IR | 1700 cm⁻¹ (strong) | Carbonyl stretch |
(Advanced) How can researchers optimize the regioselective introduction of chlorine and iodine atoms in the indenone scaffold?
Methodological Answer:
Regioselectivity challenges arise due to competing halogenation sites. Strategies include:
- Directing Groups : Use meta-directing substituents (e.g., –NO₂) to guide halogen placement.
- Sequential Halogenation : Introduce iodine first (steric hindrance reduces competing reactions) followed by chlorine .
- Catalytic Systems : Pd-catalyzed C–H activation for precise halogen insertion .
(Advanced) What strategies are effective in resolving discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
Discrepancies often stem from solvent effects or conformational flexibility. Mitigation steps:
- Crystallographic Validation : Compare experimental X-ray diffraction data with Density Functional Theory (DFT)-optimized structures .
- Solvent Modeling : Include solvent parameters (e.g., PCM models) in computational simulations.
- Dynamic NMR : Analyze temperature-dependent spectra to account for rotational barriers .
(Advanced) What methodologies are recommended for assessing the potential biological activity of this compound?
Methodological Answer:
While no direct bioactivity data exists for this compound, analogous indenones suggest:
- In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains .
- Molecular Docking : Screen against protein targets (e.g., kinases) using software like MOE .
- ADMET Profiling : Predict pharmacokinetics using tools like SwissADME.
(Basic) How should researchers handle safety considerations during synthesis?
Methodological Answer:
- Halogen Handling : Use fume hoods for volatile iodine and chlorine reagents.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
(Advanced) What computational tools are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software to map HOMO/LUMO orbitals and electrostatic potentials.
- Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS .
- QSPR Models : Corrogate structure-activity relationships for bioactivity predictions .
(Advanced) How can contradictory yield data in literature be analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
